Bortezomib-D8 (Major)
CAS No.:
Cat. No.: VC0198178
Molecular Formula: C₁₉H₁₇D₈BN₄O₄
Molecular Weight: 392.29
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₁₇D₈BN₄O₄ |
---|---|
Molecular Weight | 392.29 |
Introduction
Chemical Structure and Properties
Bortezomib-D8 (Major) possesses distinct chemical properties that differentiate it from the parent compound while maintaining structural similarity. The molecule contains eight deuterium atoms strategically positioned to optimize its performance in analytical applications.
Basic Properties
Property | Value |
---|---|
Molecular Formula | C19H17D8BN4O4 |
Molecular Weight | 392.29 g/mol |
Physical State | Neat (solid) |
IUPAC Name | [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
The compound's structure features deuterium labeling primarily on the phenyl ring (5 deuterium atoms) and the adjacent carbon atoms (3 deuterium atoms), creating a distinctive mass signature that can be readily detected in analytical procedures . This specific labeling pattern allows researchers to distinguish between the deuterated and non-deuterated forms during analyses, making it valuable for pharmacokinetic and metabolic studies.
Classification
Bortezomib-D8 (Major) falls under multiple classification categories that reflect its structure and applications:
-
Stable Isotope Labeled compound
-
Active Pharmaceutical Ingredient (API) Reference Standard
-
Chiral Molecule
-
Enzyme inhibitor
These classifications highlight the compound's utility across various research domains, particularly in pharmaceutical development and analytical chemistry.
Parent Compound Background
Understanding Bortezomib-D8 (Major) requires knowledge of its parent compound. Bortezomib is a first-in-class proteasome inhibitor approved for clinical use, primarily in treating multiple myeloma and mantle cell lymphoma. The compound functions as a reversible and selective inhibitor of the 26S proteasome, with particular affinity for the 20S proteasome (Ki=0.6 nM) by targeting a threonine residue in the β5 subunit .
Bortezomib's mechanism of action involves disruption of the cell cycle, induction of apoptosis, and inhibition of NF-κB, making it effective against various cancer types . In clinical settings, bortezomib is typically administered at dosages ranging from 1.0-1.7 mg/m², with common regimens including twice-weekly 1.3 mg/m² or once-weekly 1.6 mg/m² .
Structural Comparison
The key difference between Bortezomib and Bortezomib-D8 (Major) lies in the isotopic composition, where hydrogen atoms are replaced by deuterium (²H or D) at specific positions. This substitution minimally affects the compound's chemical properties but significantly alters its mass profile, making it distinguishable in mass spectrometry analyses while maintaining similar biological activity to the non-deuterated form .
Applications in Research
Bortezomib-D8 (Major) serves multiple critical functions in pharmaceutical research and development, with particularly important roles in analytical chemistry and pharmacokinetic studies.
Mass Spectrometry Applications
The compound's primary application is in liquid chromatography-tandem mass spectrometry (LC/MS/MS) analyses, where it functions as an internal standard for the quantification of bortezomib in biological samples . In a typical LC/MS/MS protocol:
-
Biological samples (plasma or tissue homogenates) are prepared with protein precipitation
-
Bortezomib-D8 is added as an internal standard
-
Samples undergo solid phase extraction (SPE)
-
Analysis is conducted via LC/MS/MS using specific monitored transitions:
This methodology enables precise quantification of bortezomib concentrations in complex biological matrices with high sensitivity (limit of quantification as low as 1.3 nM in plasma and 2.6 nM in tissue homogenate) .
Pharmacokinetic Studies
Bortezomib-D8 (Major) plays a crucial role in physiologically-based pharmacokinetic (PBPK) modeling studies examining bortezomib's distribution and elimination. Researchers have utilized this deuterated standard to develop sophisticated mathematical models describing target-mediated drug disposition (TMDD) of bortezomib across various tissues .
One notable application involves modeling bortezomib's nonlinear distribution between plasma and red blood cells (RBC), as well as its tissue-specific partitioning behavior. The following equation demonstrates the complex partition ratios used in these models:
Partition Ratio Equations Used in PBPK Modeling |
---|
Pbc = NSbc + (Rmax·Cp)/(Kbc + Cp) |
Pti = NSti + (Rti·Cp)/(Kti + Cp) |
Where Rmax and Rti represent target capacity in RBC and tissue extravascular spaces, while NSbc and NSti accommodate nonspecific binding .
Analytical Method Development
The development of analytical methods utilizing Bortezomib-D8 (Major) has been critical for advancing bortezomib research. These methods must address challenges related to the compound's stability, extraction efficiency, and accurate quantification.
LC/MS/MS Method Optimization
Researchers have established sensitive LC/MS/MS methods incorporating Bortezomib-D8 (Major) as an internal standard, with notable performance characteristics:
Performance Parameter | Value |
---|---|
Calibration Range | 1.3 – 2603 nM |
Correlation Coefficient | 0.9997 |
Limit of Quantification (Plasma) | 1.3 nM |
Limit of Quantification (Tissue) | 2.6 nM |
Inter-day/Intra-day Precision (RSD%) | <10% |
Accuracy (Bias) | <10% |
These methods typically employ a binary gradient mobile phase consisting of (A) 5% acetonitrile with 0.1% formic acid and (B) 95% acetonitrile with 0.1% formic acid for optimal analyte elution and detection .
Clinical Research Applications
Pharmacological Studies
Bortezomib-D8 (Major) has facilitated advanced research into bortezomib's pharmacokinetics and pharmacodynamics, particularly in understanding the relationship between serum concentrations and clinical outcomes. Studies have examined the correlation between bortezomib exposure and adverse effects, such as diarrhea, which affects approximately 33.3% of patients receiving bortezomib therapy (grade 1: 16.7%, grade 2: 16.7%) .
These pharmacological investigations have contributed to optimizing dosing strategies, with alternative regimens such as once-weekly 1.6mg/m² being evaluated for potentially improved tolerability while maintaining efficacy .
Combination Therapy Research
Bortezomib-D8 (Major) has supported studies investigating bortezomib in combination with other agents. For example, phase I clinical trials have examined various dose combinations of bortezomib with cisplatin:
Cohort | Bortezomib Dose | Cisplatin Dose |
---|---|---|
1 | 1.3 mg/m² | 50 mg/m² |
2 | 1.5 mg/m² | 50 mg/m² |
3 | 1.7 mg/m² | 50 mg/m² |
4 | 1.3 mg/m² | 75 mg/m² |
5 | 1.5 mg/m² | 75 mg/m² |
6 | 1.7 mg/m² | 75 mg/m² |
These studies aim to establish maximum tolerated doses (MTD) and evaluate preliminary antitumor activity of combination regimens .
Mechanism of Action Studies
Research incorporating Bortezomib-D8 (Major) has enhanced understanding of bortezomib's mechanism of action, particularly in overcoming chemoresistance in cancers like glioblastoma (GBM).
Proteasome Inhibition
Studies have demonstrated that bortezomib's primary mechanism involves forming a pseudo-covalent bond with the threonine residue in the β5 subunit of the 20S proteasome. This interaction disrupts the ubiquitin-proteasome pathway, which is essential for protein homeostasis and cellular regulation .
Future Research Directions
The continued development and application of Bortezomib-D8 (Major) is likely to support several emerging research areas:
Advanced Pharmacokinetic Modeling
The compound will continue to facilitate increasingly sophisticated PBPK models that incorporate tissue-specific distribution patterns and target-mediated drug disposition principles.
Novel Combination Therapies
Bortezomib-D8 (Major) will enable more precise evaluation of bortezomib in combination with emerging therapeutics, particularly in the context of overcoming drug resistance in various cancer types.
Personalized Medicine Approaches
The analytical precision afforded by Bortezomib-D8 (Major) may support efforts to correlate individual pharmacokinetic profiles with clinical outcomes, potentially enabling more personalized dosing strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume